Cytarabine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble

1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL

Soluble in water

4.38e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action Research

Understanding how cytarabine exerts its anti-cancer effects is crucial for optimizing its therapeutic use and developing novel therapies. Research efforts focus on elucidating the drug's mechanism of action at the cellular and molecular level. Studies have shown that cytarabine acts as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells. Specifically, it incorporates itself into DNA, leading to chain termination and ultimately cell death. [] Additionally, research explores how cytarabine disrupts other cellular processes essential for cancer cell survival, such as RNA synthesis and DNA repair. []

Drug Delivery and Resistance Research

A significant challenge in cytarabine therapy is its short half-life and limited penetration into certain tissues. Researchers are actively investigating strategies to improve drug delivery and overcome resistance mechanisms. This includes exploring encapsulation in liposomes or nanoparticles for targeted delivery to cancer cells, [] as well as investigating modifications to the drug structure to enhance its potency and stability. [] Furthermore, research focuses on understanding how cancer cells develop resistance to cytarabine, identifying genetic and biochemical factors involved, and developing strategies to overcome this resistance. []

Combination Therapy Research

Cytarabine is rarely used alone in clinical settings and is often combined with other chemotherapeutic agents to improve treatment efficacy and reduce the risk of resistance development. Research efforts explore synergistic combinations of cytarabine with other drugs, investigating their mechanisms of action and potential benefits in different types of leukemia and lymphoma. Additionally, research explores combining cytarabine with targeted therapies or immunotherapies to create more personalized and effective treatment strategies. []

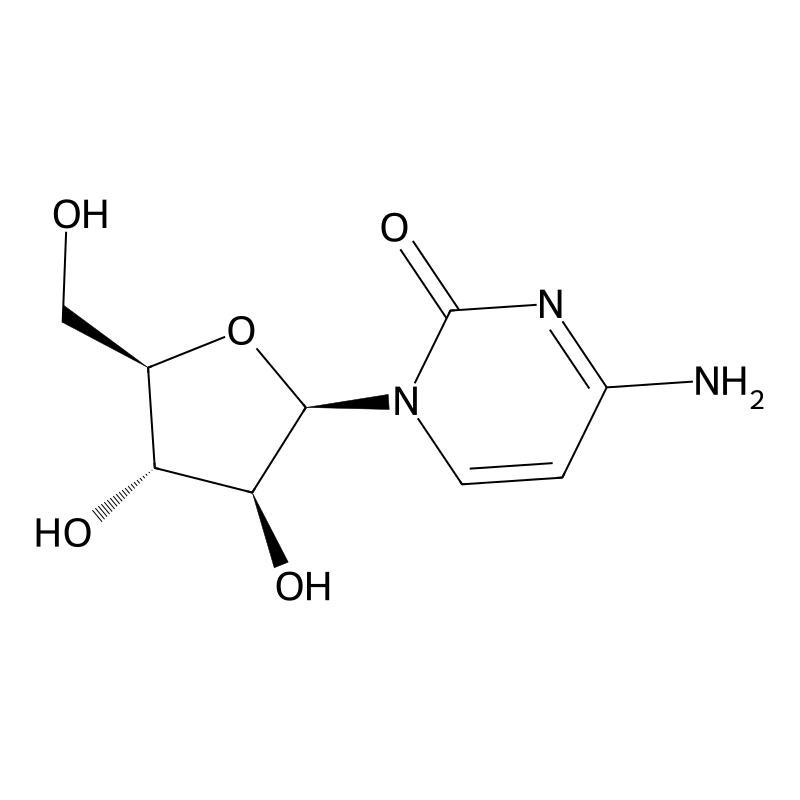

Cytarabine, also known as arabinosylcytosine, is a synthetic nucleoside analog of cytidine. It is classified as an antimetabolite and is primarily used in the treatment of various forms of leukemia, particularly acute myeloid leukemia and meningeal leukemia. The compound's chemical structure comprises a cytosine base linked to an arabinose sugar, which enables its incorporation into DNA, thereby disrupting normal cellular functions. Cytarabine was first isolated from the sponge Cryptotethia crypta in the early 1950s and has been utilized in clinical settings since its approval in 1969 .

Cytarabine undergoes several critical chemical transformations within the body:

- Conversion to Active Form: Upon entering the cell, cytarabine is phosphorylated by deoxycytidine kinase to form cytarabine triphosphate (cytosine arabinoside triphosphate), its active metabolite. This active form competes with deoxycytidine triphosphate for incorporation into DNA during the S phase of the cell cycle .

- Inhibition of DNA Polymerase: Cytarabine triphosphate inhibits both alpha- and beta-DNA polymerases, leading to impaired DNA synthesis and repair mechanisms .

- Metabolism: The drug is rapidly metabolized by deaminases into inactive metabolites, primarily uracil arabinoside, which is excreted through the urine .

Cytarabine exhibits potent cytotoxic effects specifically against rapidly dividing cells. Its mechanism of action involves:

- Incorporation into DNA: The active metabolite incorporates into DNA strands, causing chain termination and subsequent cell death.

- Cell Cycle Specificity: Cytarabine is particularly effective during the S phase of the cell cycle, where it disrupts DNA synthesis by inhibiting polymerases and inducing DNA damage .

- Antiviral Properties: Besides its antitumor activity, cytarabine has shown efficacy against certain viral infections by inhibiting viral DNA synthesis .

The synthesis of cytarabine can be achieved through several methods:

- Chemical Synthesis: The most common approach involves the chemical modification of naturally occurring nucleosides or their derivatives to introduce the arabinose sugar moiety.

- Enzymatic Methods: Enzymatic synthesis using nucleoside phosphorylases can also yield cytarabine from simpler substrates by employing specific enzymes that facilitate the formation of the desired sugar-nucleotide linkage .

- Total Synthesis: Advanced synthetic routes have been developed that allow for the total synthesis of cytarabine from basic chemical precursors, although these methods are less commonly used in industrial settings due to complexity and cost.

Cytarabine is primarily utilized in oncology for:

- Treatment of Leukemia: It is a cornerstone therapy for acute myeloid leukemia and other hematological malignancies.

- Central Nervous System Lymphomas: Due to its ability to cross the blood-brain barrier, it is sometimes used off-label for treating primary central nervous system lymphomas .

- Immunosuppression: It can also serve as an immunosuppressive agent in certain clinical scenarios .

Cytarabine interacts with various biological systems:

- Drug Interactions: Co-administration with other chemotherapeutic agents may enhance toxicity or alter efficacy. For instance, concurrent use with drugs that affect liver metabolism can influence cytarabine's pharmacokinetics .

- Resistance Mechanisms: Cellular resistance to cytarabine can arise from increased expression of deaminases or alterations in nucleoside transporters that limit drug uptake .

- Toxicity Profiles: The drug may cause significant myelosuppression, leading to increased susceptibility to infections and bleeding disorders due to thrombocytopenia .

Several compounds share structural or functional similarities with cytarabine. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Gemcitabine | Nucleoside Analog | Inhibits DNA synthesis | Modified sugar enhances efficacy against tumors |

| Fludarabine | Nucleoside Analog | Inhibits DNA polymerase | Primarily used for chronic lymphocytic leukemia |

| Azacitidine | Nucleoside Analog | Inhibits DNA methyltransferase | Also has epigenetic effects on gene expression |

| Cladribine | Nucleoside Analog | Induces apoptosis in lymphocytes | Effective in hairy cell leukemia |

Cytarabine remains unique due to its specific action on rapidly dividing cells during the S phase and its established role in treating acute leukemias. Its distinct sugar moiety allows for selective incorporation into DNA, differentiating it from other nucleoside analogs that may have different targets or mechanisms .

DNA Synthesis Inhibition Pathways

Competition with Deoxycytidine Triphosphate

Cytarabine undergoes sequential phosphorylation by deoxycytidine kinase to form cytarabine triphosphate (ara-CTP), which competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands [1] [3] [6]. The structural differences between ara-CTP and dCTP—specifically the 2'-hydroxyl group in the arabinose sugar—create steric hindrance that reduces substrate affinity for DNA polymerases. Kinetic studies demonstrate ara-CTP exhibits a 10-fold higher binding affinity for DNA polymerase α compared to dCTP, achieving 50% inhibition at 16 nM concentrations [7]. This competition depletes intracellular dCTP pools through feedback inhibition of ribonucleotide reductase, further exacerbating nucleotide imbalance [3] [4].

Table 1: Kinetic Parameters of Cytarabine Metabolites vs. Native Nucleotides

| Compound | DNA Polymerase α IC50 (nM) | dCTP Pool Reduction (%) |

|---|---|---|

| ara-CTP | 16 | 78 ± 12 |

| Native dCTP | 160 | - |

| Gemcitabine-TP | 8 | 92 ± 8 |

DNA Polymerase Inhibition Mechanisms

Cytarabine triphosphate directly inhibits DNA polymerase α and β by binding to the enzyme's active site through non-competitive inhibition [2] [6]. The arabinose configuration induces a 23° deviation in the sugar-phosphate backbone when incorporated, preventing proper orientation of the 3'-OH group for phosphodiester bond formation [6]. This results in incomplete DNA strand elongation and premature chain termination. In vitro reconstitution assays show 100 μM ara-CTP reduces DNA polymerase β processivity by 94% compared to controls [6]. The compound also inhibits DNA repair synthesis by blocking polymerase β-mediated base excision repair pathways [3] [4].

Cell Cycle Phase Specificity

S-Phase Targeting Mechanisms

Cytarabine demonstrates maximal cytotoxicity during S-phase, when DNA replication machinery actively incorporates ara-CTP into nascent strands [2] [6]. Flow cytometry analyses reveal 85% of cells treated with 1 μM cytarabine accumulate in S-phase within 6 hours, compared to 32% in untreated controls [4]. The drug's S-phase specificity arises from three factors:

- Increased expression of deoxycytidine kinase during DNA synthesis enhances ara-CTP production

- Replisome complexes preferentially incorporate ara-CTP at replication forks

- S-phase checkpoints are less effective at repairing arabinose-containing DNA lesions

Prolonged S-phase arrest (≥12 hours) triggers irreversible replication fork collapse and activation of apoptosis through ATM/ATR-Chk1 pathways [4] [7].

G1 to S-Phase Progression Blockade

At supratherapeutic concentrations (>10 μM), cytarabine inhibits CDK4/6-cyclin D complexes through p21 upregulation, preventing Rb phosphorylation and G1-S transition [4] [6]. This dual-phase activity explains the drug's schedule-dependent efficacy—continuous infusion maintains S-phase cytotoxicity while bolus dosing adds G1 blockade. Protein interaction studies show cytarabine-treated cells have 3.2-fold higher CDKN1A (p21) mRNA levels within 4 hours of exposure [4].

Direct DNA Incorporation Mechanisms

DNA Damage Induction Pathways

Incorporated cytarabine residues induce two forms of genomic damage:

- Helical distortion: The arabinose sugar's 2'-OH group creates a 30° bend in DNA helix geometry, disrupting protein-DNA interactions [6] [7]

- Single-strand breaks: Arabinose-containing DNA undergoes spontaneous β-elimination at physiological pH, generating apurinic/apyrimidinic sites [2] [4]

These lesions activate mismatch repair (MMR) and Fanconi anemia pathways, but the structural abnormalities prevent effective repair. In vitro models demonstrate cytarabine-treated cells accumulate γ-H2AX foci (marking double-strand breaks) 8x faster than controls [4].

RNA Incorporation Effects

Though less studied, cytarabine incorporates into RNA at 18% the rate of DNA incorporation, primarily affecting:

- Ribosomal RNA processing (28S/18S rRNA maturation)

- mRNA splicing through spliceosome interference

- tRNA anticodon loop modification

Mass spectrometry identifies cytarabine in 4.7% of polyadenylated RNA transcripts from treated cells, correlating with 40% reduction in protein synthesis rates [6] [7].

Concentration-Dependent and Time-Dependent Cytotoxicity Mechanisms

Cytarabine exhibits triphasic concentration-response relationships:

| Phase | Concentration Range | Primary Mechanism |

|---|---|---|

| I | 0.1-1 μM | DNA polymerase inhibition |

| II | 1-10 μM | DNA incorporation + replication stress |

| III | >10 μM | RNA incorporation + G1 arrest |

Time-course analyses reveal:

- 0-6 hours: ara-CTP accumulation and initial S-phase arrest

- 6-24 hours: replication fork collapse and Chk1 activation

- 24-48 hours: mitochondrial apoptosis (Bax oligomerization, cytochrome c release)

Continuous exposure maintains intracellular ara-CTP levels above 15 μM for 72 hours in 89% of AML blasts, compared to 32% with bolus dosing [3] [7]. This pharmacokinetic profile underpins the clinical superiority of continuous infusion regimens.

Physical Description

Solid

Color/Form

WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -2.46 (est)

-2.8

Odor

Decomposition

Appearance

Melting Point

186-188

212-213 °C

212 - 213 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 71 of 72 companies with hazard statement code(s):;

H317 (57.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H340 (42.25%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (42.25%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (57.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Intrathecal treatment of lymphomatous meningitis. In the majority of patients such treatment will be part of symptomatic palliation of the disease.

Livertox Summary

Drug Classes

NCI Cancer Drugs

Drugs in the ADE combination: A = Cytarabine (Ara-C) ; D = Daunorubicin Hydrochloride ; E = Etoposide Phosphate

ADE is used to treat: Acute myeloid leukemia in children.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

DepoCyt (cytarabine liposome injection) is indicated for the intrathecal treatment of lymphomatous meningitis. This indication is based on demonstration of increased complete response rate compared to unencapsulated cytarabine. There are no controlled trials that demonstrate a clinical benefit resulting from this treatment, such as improvement in disease-related symptoms, or increased time to disease progression, or increased survival. /Cytarabine liposome injection/

Cytarabine is indicated, in combination with other antineoplastic agents, for treatment of acute nonlymphocytic leukemia in adults and children. /Included US product label/

Cytarabine is indicated for treatment of acute lymphocytic leukemia and chronic myelocytic leukemia (blast phase). /Included in US product label/

For more Therapeutic Uses (Complete) data for CYTARABINE (10 total), please visit the HSDB record page.

Pharmacology

Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01BC01

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BC - Pyrimidine analogues

L01BC01 - Cytarabine

Mechanism of Action

Cytarabine is converted intracellularly to the nucleotide, cytarabine triphosphate (ara-CTP, cytosine arabinoside triphosphate). Although the exact mechanism(s) of action of cytarabine has not been fully elucidated, cytarabine triphosphate appears to inhibit DNA polymerase by competing with the physiologic substrate, deoxycytidine triphosphate, resulting in the inhibition of DNA synthesis. Although limited, incorporation of cytarabine triphosphate into DNA and RNA may also contribute to the cytotoxic effects of the drug.

Cytarabine is a potent immunosuppressant which can suppress humoral and/or cellular immune responses; however, the drug does not decrease preexisting antibody titers and has no effect on established delayed hypersensitivity reactions.

Cytarabine liposome injection is a sustained-release formulation of the active ingredient cytarabine designed for direct administration into the cerebrospinal fluid (CSF). Cytarabine is a cell cycle phase-specific antineoplastic agent, affecting cells only during the S-phase of cell division. Intracellularly, cytarabine is converted into cytarabine-5'-triphosphate (ara-CTP), which is the active metabolite. The mechanism of action is not completely understood, but it appears that ara-CTP acts primarily through inhibition of DNA polymerase. Incorporation into DNA and RNA may also contribute to cytarabine cytotoxicity. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. /Cytarabine liposome injection/

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The primary route of elimination of cytarabine is metabolism to the inactive compound ara-U, followed by urinary excretion of ara-U.

Less than 20% of a dose of conventional cytarabine is absorbed from the GI tract, and the drug is not effective when administered orally. Following subcutaneously or im injection of conventional cytarabine H 3, peak plasma concentrations of radioactivity occur within 20-60 min and are considerably lower than those attained after iv administration. Continuous iv infusions of conventional cytarabine produce relatively constant plasma concn of the drug in 8-24 hr.

Cytarabine is rapidly and widely distributed into tissues and fluids, including liver, plasma, and peripheral granulocytes. Following rapid IV injection of cytarabine in one study, approximately 13% of the drug was bound to plasma proteins.

Cytarabine crosses the blood-brain barrier to a limited extent. During a continuous IV or subcutaneous infusion, cytarabine concentrations in the CSF are higher than those attained after rapid IV injection and are about 40-60% of plasma concentrations. Most of an intrathecal dose of cytarabine diffuses into the systemic circulation but is rapidly metabolized and usually only low plasma concentrations of unchanged drug occur.

The drug apparently crosses the placenta. It is not known if cytarabine or ara-U is distributed into milk.

For more Absorption, Distribution and Excretion (Complete) data for CYTARABINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Cytarabine is rapidly and extensively metabolized mainly in the liver but also in kidneys, GI mucosa, granulocytes, and to a lesser extent in other tissues by the enzyme cytidine deaminase, producing the inactive metabolite 1-ß-d-arabinofuranosyluracil (ara-U, uracil arabinoside). After the initial distribution phase, more than 80% of the drug in plasma is present as ara-U. In the CSF, only minimal amounts of cytarabine are converted to ara-U because of low CSF concentrations of cytidine deaminase. Intracellularly, cytarabine is metabolized by deoxycytidine kinase and other nucleotide kinases to cytarabine triphosphate, the active metabolite of the drug. Cytarabine triphosphate is inactivated by a pyrimidine nucleoside deaminase, which produces the uracil derivative.

The primary route of elimination of cytarabine is metabolism to the inactive compound ara-U (1-(beta)-D-arabinofuranosyluracil or uracilarabinoside), followed by urinary excretion of ara-U. In contrast to systemically administered cytarabine, which is rapidly metabolized to ara-U, conversion to ara-U in the CSF is negligible after intrathecal administration because of the significantly lower cytidine deaminase activity in the CNS tissues and CSF. The CSF clearance rate of cytarabine is similar to the CSF bulk flow rate of 0.24 mL/min. /Cytarabine liposome injection/

Cytarabine must be converted to the 5'-monophosphate nucleotide by deoxycytidine kinase to be active. Ara-cytidine diphosphate &/or ara-cytidine triphosphate are presumably the form that inhibit DNA polymerase & block ribonucleoside diphosphate reductase.

Associated Chemicals

Wikipedia

Bismanol

Drug Warnings

Patients who receive myelosuppressive drugs experience an increased frequency of infections (e.g., viral, bacterial, fungal) as well as possible hemorrhagic complications. Because these complications are potentially fatal, the patient should be instructed to notify the clinician if fever, sore throat, or unusual bleeding or bruising occurs. ...Treatment with cytarabine should be initiated only with extreme caution in patients with preexisting drug-induced bone marrow suppression.

The manufacturers recommend that periodic determinations of renal function be performed in patients receiving cytarabine. Periodic determinations of hepatic function should also be performed in patients receiving cytarabine, and the manufacturers state that the drug should be used with caution and in reduced dosage in patients with poor hepatic function.

Cytarabine is contraindicated in patients with known hypersensitivity to the drug.

For more Drug Warnings (Complete) data for CYTARABINE (30 total), please visit the HSDB record page.

Biological Half Life

After rapid IV injection of cytarabine, plasma drug concentrations appear to decline in a biphasic manner with a half-life of about 10 minutes in the initial phase and about 1-3 hours in the terminal phase. Cytarabine reportedly undergoes triphasic elimination in some patients. After intrathecal injection, cytarabine concentrations in the CSF reportedly decline with a half-life of about 2 hours.

Peak levels were followed by a biphasic elimination profile with a terminal phase half-life of 100 to 263 hours over a dose range of 12.5 mg to 75 mg. In contrast, intrathecal administration of 30 mg of free cytarabine showed a biphasic CSF concentration profile with a terminal phase half-life of 3.4 hours. /Cytarabine liposome injection/

After iv admin, there is a rapid phase of disappearance of AraC (half-life = 10 min), followed by a slower phase of elimination with a half-time of about 2.5 hr ... After intrathecal admin of the drug at a dose of 50 mg/sq m ... peak concn of 1 to 2 mM are achieved, which decline slowly with a terminal half-life of approx 3.4 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. H. Hunter, US 3116282 (1963 to Upjohn)

Analytic Laboratory Methods

Analyte: cytarabine; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: cytarabine; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards

Analyte: cytarabine; matrix: pharmaceutical preparation (solid for injection); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)

Analyte: cytarabine; matrix: pharmaceutical preparation (solid for injection); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

A NOVEL, DUAL-COLUMN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ARA-C WAS DEVELOPED. THE PROCEDURE IS SENSITIVE TO 25 NG/ML AND CAN BE USED FOR PATIENT PLASMA SAMPLES.

Interactions

One in vitro study indicates that cytarabine may antagonize the activity of gentamicin against Klebsiella pneumoniae. Patients receiving concurrent cytarabine and aminoglycoside therapy for the treatment of infections caused by K. pneumoniae should be closely monitored; if therapeutic response is not achieved, reevaluation of anti-infective therapy may be necessary.

Limited data suggest that cytarabine may antagonize the anti-infective activity of flucytosine, possibly by competitive inhibition of the anti-infective's uptake by fungi.

The incidence of toxicity may be increased when liposomal cytarabine is used concurrently with systemic chemotherapy in patients withneoplastic meningitis. Increased neurotoxicity has been observed in patients recievingconcomitant intrathecal administration of conventionalcytarabine and other cytotoxic agents.

For more Interactions (Complete) data for CYTARABINE (15 total), please visit the HSDB record page.

Stability Shelf Life

The manufacturer states that following dilution of the reconstituted solution with water for injection, 5% dextrose injection, or 0.9% sodium chloride injection, solutions containing 0.5 mg of cytarabine per mL are stable for at least 8 days at room temperature.

The manufacturer also recommends that any unused portion of cytarabine injection in pharmacy bulk packages be discarded within 4 hr after initial entry through the closure into the container.

Dates

FDA Approved Drug Products: VYXEOS (daunorubicin and cytarabine) injection